Capecitabine

Übersicht

Beschreibung

Capecitabine is an orally-administered chemotherapeutic agent used in the treatment of various cancers, including metastatic breast and colorectal cancers . It is a prodrug that is enzymatically converted to fluorouracil in the tumor, where it inhibits DNA synthesis and slows the growth of tumor tissue . This compound belongs to a group of antineoplastic agents called antimetabolites, which kill cancerous cells by interfering with DNA synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Capecitabin wird in einem mehrstufigen Prozess synthetisiert. Die Synthese beinhaltet die Reaktion von 5-Desoxy-5-fluorcytidin mit Pentylchlorformiat, um die Zwischenverbindung zu bilden, die dann weiter zu Capecitabin umgesetzt wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethylalkohol und erfordern eine genaue Steuerung von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Capecitabin beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie bei der Laborsynthese. Der Prozess umfasst das Sieben, Pelletieren, Trocknen und Formen der Verbindung, um die Produktstabilität und -qualität zu gewährleisten . Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) und die Hochleistungsdünnschichtchromatographie (HPTLC) werden zur Qualitätskontrolle und Überwachung der Plasmakonzentration von Capecitabin eingesetzt .

Analyse Chemischer Reaktionen

Metabolic Pathway of Capecitabine

This compound’s metabolism involves a three-step enzymatic cascade, converting the prodrug into its active metabolite, 5-fluorouracil (5-FU) .

Step 1: Carboxylesterase Hydrolysis

-

Reaction: this compound → 5′-Deoxy-5-fluorocytidine (5′-DFCR)

-

Mechanism: CES1 cleaves the pentyl ester group, initiating activation .

Step 2: Cytidine Deaminase Conversion

-

Reaction: 5′-DFCR → 5′-Deoxy-5-fluorouridine (5′-DFUR)

-

Enzyme: Cytidine deaminase (CDA), widespread in tissues and tumors .

-

Mechanism: Deamination removes the cytidine base, forming a uridine analog .

Step 3: Thymidine Phosphorylase Activation

-

Reaction: 5′-DFUR → 5-FU

-

Enzyme: Thymidine phosphorylase (TP), overexpressed in tumors .

-

Mechanism: TP cleaves the sugar-phosphate bond, releasing 5-FU preferentially in tumor tissue .

Metabolites of 5-FU

Key Mechanisms

-

Thymidylate Synthase Inhibition

-

RNA Toxicity

Metabolic Degradation

-

Dihydropyrimidine Dehydrogenase (DPD)

-

Dihydropyrimidinase

-

β-Ureidopropionase

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-life | ~0.75 hours |

| Clearance | 775 ± 213 mL/min |

| Urinary Excretion | 96% (3% unchanged) |

Hand-Foot Syndrome (HFS)

-

Mechanism: Elevated thymidine phosphorylase (TP) in palmoplantar tissues converts 5′-DFUR to 5-FU locally, causing pyroptosis via gasdermin E (GSDME) .

-

Key Findings:

Enzymatic Polymorphisms

-

CES1 Variants: Influence this compound bioactivation, with reduced CES1 activity linked to altered plasma metabolite levels .

-

DPD Deficiency: Increases 5-FU toxicity due to impaired degradation .

Cytochrome P450 Interactions

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Colorectal Cancer Treatment

- Adjuvant Therapy : Capecitabine has been approved for adjuvant treatment in patients with stage III colon cancer following surgery. Studies demonstrate its non-inferiority to traditional intravenous 5-fluorouracil (5-FU) regimens, with comparable overall survival rates .

- Metastatic Colorectal Cancer : In first-line treatment settings for metastatic colorectal cancer, this compound has shown superior response rates compared to intravenous regimens. A significant study reported an overall response rate of 26% for this compound versus 17% for 5-FU plus leucovorin .

2. Off-Label Uses

- This compound is increasingly used off-label for various malignancies including breast cancer and gastric cancer. Its efficacy in combination with other chemotherapeutic agents such as oxaliplatin has been explored in clinical trials, showing promising results .

Efficacy and Safety Profile

The safety profile of this compound is generally favorable compared to traditional chemotherapy agents. Common side effects include hand-foot syndrome, diarrhea, and stomatitis; however, it has demonstrated lower incidences of severe neutropenia and alopecia compared to intravenous therapies .

Comparative Efficacy Table

| Treatment Regimen | Overall Response Rate | Median Time to Progression | Median Overall Survival |

|---|---|---|---|

| This compound | 26% | 4.6 months | 12.9 months |

| Intravenous 5-FU + Leucovorin | 17% | 4.7 months | 12.8 months |

Case Studies

Case Study 1: Metastatic Colorectal Cancer

A phase III trial enrolled over 1200 patients with untreated metastatic colorectal cancer, comparing this compound with standard intravenous therapies. Results indicated that this compound not only matched the efficacy of traditional treatments but also improved patient quality of life due to its oral administration route .

Case Study 2: Elderly Patients

A study focusing on elderly patients demonstrated that this compound was well tolerated even among those with comorbid conditions. The median overall survival was reported at approximately 11 months, showcasing its applicability in older demographics who may struggle with intravenous therapies .

Wirkmechanismus

Capecitabine is metabolized to fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially . Fluorouracil is further metabolized into three main active metabolites: 5-fluorouridine triphosphate (5-FUTP), 5-fluoro-2’-deoxyuridine-5’-triphosphate (5-FdUTP), and 5-fluoro-2’-deoxyuridine-5’-monophosphate (5-FdUMP) . These metabolites inhibit DNA synthesis by incorporating into RNA and DNA, leading to cell death . The molecular targets include thymidylate synthase, which is inhibited by 5-FdUMP, and RNA polymerase, which is inhibited by 5-FUTP .

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu Fluorouracil hat Capecitabin den Vorteil, dass es oral verabreicht werden kann, was die Patientencompliance verbessert . Tegafur ist ein weiteres Prodrug von Fluorouracil, das jedoch oft mit neurologischen Toxizitäten verbunden ist . Die einzigartige enzymatische Umwandlung von Capecitabin zu Fluorouracil im Tumorgewebe macht es zu einer gezielteren und effektiveren Behandlungsoption .

Ähnliche Verbindungen:

- Fluorouracil

- Tegafur

- Ibrance (Palbociclib)

- Enhertu (Fam-Trastuzumab Deruxtecan)

Die einzigartigen Eigenschaften und die gezielte Wirkung von Capecitabin machen es zu einer wertvollen Verbindung in der Krebsbehandlung und wissenschaftlichen Forschung.

Biologische Aktivität

Capecitabine is an oral prodrug that is primarily used in the treatment of various cancers, particularly breast and colorectal cancers. Its biological activity is closely linked to its metabolism into 5-fluorouracil (5-FU), which exerts its cytotoxic effects through multiple mechanisms. This article reviews the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound is converted to 5-FU in the body through a series of enzymatic reactions. The key enzymes involved in this conversion include carboxylesterases, cytidine deaminase, and thymidine phosphorylase (TP). The active metabolites of 5-FU inhibit thymidylate synthase, disrupt DNA and RNA synthesis, and induce apoptosis in cancer cells .

Key Metabolites and Their Functions:

- 5-Fluoro-2’-deoxyuridine monophosphate (FdUMP) : Inhibits thymidylate synthase.

- 5-Fluorouridine triphosphate (FUTP) : Incorporates into RNA, disrupting protein synthesis.

- 5-Fluorodeoxyuridine triphosphate (FdUTP) : Interferes with DNA synthesis.

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for its efficacy in treating various types of cancer.

Case Studies and Clinical Trials

- Adjuvant Therapy in Breast Cancer : A Phase III trial involving 876 patients assessed the efficacy of this compound after standard chemotherapy in early triple-negative breast cancer. The results indicated no significant difference in disease-free survival (DFS) compared to observation, but non-basal phenotype patients showed improved outcomes with this compound .

- Gastric Cancer Treatment : In a study comparing this compound plus cisplatin to S-1 plus cisplatin for advanced gastric cancer, this compound demonstrated a median overall survival (OS) of 14.2–17.7 months with an overall response rate of 49.2%–58.5% .

- Maintenance Therapy : A study on maintenance therapy with this compound following induction chemotherapy showed promising results in prolonging survival without significant toxicity .

Safety Profile

The safety profile of this compound includes various adverse effects, with hand-foot syndrome being one of the most common. In clinical trials, approximately 40.6% of patients experienced grade 3 or greater adverse events when treated with this compound compared to 15.5% in observation groups .

Adverse Events Reported:

- Grade 3 or Greater AEs : Neutropenia, anemia, nausea.

- Serious Adverse Events (SAEs) : Reported in 5.3% of patients receiving this compound.

Pharmacodynamics and Pharmacokinetics

This compound's pharmacodynamics are influenced by its selective conversion to 5-FU in tumor tissues where TP is expressed. This selective activation minimizes systemic toxicity while maximizing local cytotoxic effects on tumors .

Data Summary Table

Eigenschaften

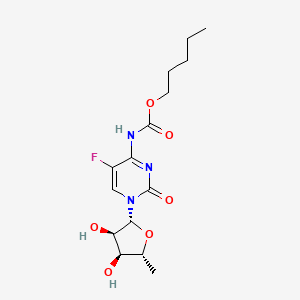

IUPAC Name |

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGWJHPBXLXJQN-UORFTKCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046451 | |

| Record name | Capecitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 26 mg/mL at 20 °C, 2.48e-01 g/L | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Capecitabine is a prodrug that is selectively tumour-activated to its cytotoxic moiety, fluorouracil, by thymidine phosphorylase, an enzyme found in higher concentrations in many tumors compared to normal tissues or plasma. Fluorouracil is further metabolized to two active metabolites, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP), within normal and tumour cells. These metabolites cause cell injury by two different mechanisms. First, FdUMP and the folate cofactor, N5-10-methylenetetrahydrofolate, bind to thymidylate synthase (TS) to form a covalently bound ternary complex. This binding inhibits the formation of thymidylate from 2'-deaxyuridylate. Thymidylate is the necessary precursor of thymidine triphosphate, which is essential for the synthesis of DNA, therefore a deficiency of this compound can inhibit cell division. Secondly, nuclear transcriptional enzymes can mistakenly incorporate FUTP in place of uridine triphosphate (UTP) during the synthesis of RNA. This metabolic error can interfere with RNA processing and protein synthesis through the production of fraudulent RNA., Capecitabine is a prodrug and has little pharmacologic activity until it is converted to fluorouracil, an antimetabolite. Because capecitabine is converted to fluorouracil by enzymes that are expressed at higher concentrations in many tumors than in adjacent normal tissues or plasma, it is thought that high tumor concentrations of the active drug may be achieved with less systemic toxicity. Fluorouracil is metabolized in both normal and tumor cells to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor (N5-10-methylenetetrahydrofolate) to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from 2'-deoxyuridylate, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis. Capecitabine has been shown to be active in xenograft tumors that are resistant to fluorouracil indicating incomplete cross-resistance between the drugs., In this report, /the authors/ investigated whether apoptosis induced by capecitabine was mediated by the Fas/FasL system. To achieve this goal, a specific in vitro coculture model mixing hepatoma and human colorectal cell line was used. A bystander effect was observed between HepG2 and LS174T cells treated with capecitabine. Besides this, Xeloda showed a 7-fold higher cytotoxicity and markedly stronger apoptotic potential in thymidine phosphorylase (TP)-transfected LS174T-c2 cells. The striking enhancement of thymidylate synthase inhibition that we observed in cells with high TP activity was most probably at the origin of the potentiation of capecitabine antiproliferative efficacy. In addition, this increase of sensitivity was accompanied by a strong overexpression of the CD95-Fas receptor on the cell surface. Both Fas and FasL mRNA expression were triggered after exposing TP+ cells to the drug. This implication of Fas in Xeloda-induced apoptosis was next confirmed by using antagonistic anti-Fas and anti-FasL antibodies that proved to reverse capecitabine antiproliferative activity, thus highlighting the key role that Fas could play in the optimization of an antitumor response to fluoropyrimidine drugs. /The/ data, therefore, show that TP plays a key role in the capecitabine activity and that the Fas/FasL system could be considered as a new determinant for Xeloda efficacy. | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine; 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine; 5'-deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine; [1-[5-deoxy-3-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-2-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-3-O-(5-deoxy-alpha-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from ethyl acetate | |

CAS No. |

154361-50-9 | |

| Record name | Capecitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154361-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capecitabine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capecitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPECITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6804DJ8Z9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-121 °C, 110 - 121 °C | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU). [] Its therapeutic effects stem from a three-step enzymatic conversion to 5-FU, ultimately leading to the inhibition of thymidylate synthase (TS) within tumor cells. [] This inhibition disrupts DNA and RNA synthesis, ultimately leading to cell death. []

A: this compound exhibits a degree of tumor selectivity. The enzyme thymidine phosphorylase, responsible for the final conversion step to 5-FU, is often upregulated in tumor cells compared to healthy tissues. [, ]

A: Yes, in vitro studies indicate that this compound can influence the expression of genes involved in cell cycle regulation, apoptosis, oncogenesis, invasiveness, metastasis, and resistance to chemotherapeutic agents. []

ANone: this compound is represented by the molecular formula C15H22FN3O6 and has a molecular weight of 359.35 g/mol.

ANone: The provided research primarily focuses on this compound as a complete entity and does not delve into detailed SAR studies.

ANone: The provided research papers do not delve into specific formulation strategies for this compound.

A: Gastric surgery can lead to faster absorption, higher maximum concentration, and a higher total systemic exposure of this compound compared to patients with an intact stomach. []

A: Research indicates that omeprazole does not significantly affect the plasma concentration of this compound or its metabolite 5-FU. []

A: In clinical trials, this compound, as monotherapy or in combination with other agents like Docetaxel, has demonstrated activity against metastatic breast cancer. [, ] A pivotal trial showed increased survival in patients receiving this compound combined with Docetaxel. []

A: In preclinical models of breast cancer, administering Docetaxel mid-way through this compound treatment (day 8 of a 14-day this compound schedule) resulted in more potent and synergistic antitumor activity compared to other timings. []

A: Yes, this compound demonstrates efficacy in treating colorectal cancer, [, ] gastric cancer, [, , ] and shows potential against pancreatic cancer. [, ] It is also being investigated for its potential in treating other cancers like nasopharyngeal carcinoma. [, , ]

A: In a xenograft model of colorectal cancer, continuous administration of Bevacizumab with this compound, even after developing Bevacizumab resistance, showed restored anti-angiogenic and antitumor effects. [] This suggests potential benefits of continuing Bevacizumab beyond disease progression in combination therapy.

A: Research suggests that this compound might play a role in inhibiting tumor angiogenesis. In a preclinical study, this compound treatment decreased the levels of galectin-3, an angiogenic factor, in a colorectal cancer model. []

A: Hand-foot syndrome is the most frequently observed non-hematological adverse effect associated with this compound. []

A: A study utilizing PAMAM dendrimer nanocarriers for targeted this compound delivery in a mice xenograft model of gastric cancer reported a reduction in tumor size and lower systemic side effects compared to free this compound. []

A: Thymidine phosphorylase (TP) activity in tumor tissue has been explored as a potential predictive biomarker for this compound response, particularly in breast cancer. [] Higher TP levels are thought to correlate with better drug activation and potentially enhanced therapeutic outcomes. [, ]

A: High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for measuring the concentrations of this compound and its key metabolites (5′-DFCR, 5′-DFUR, and 5-FU) in plasma samples. []

A: this compound dissolution appears to be sensitive to gastric pH. Reduced gastric acidity, potentially caused by proton pump inhibitors (PPIs), might hinder this compound dissolution and potentially impact its absorption. []

A: Results from the REAL-2 phase III trial suggest that this compound is a non-inferior alternative to intravenous 5-FU for treating gastroesophageal cancer in patients who can swallow without difficulty. [] Another smaller phase III trial supports these findings. []

A: The X-ACT trial demonstrated that this compound as a single agent in the adjuvant setting for stage III colon cancer led to improved relapse-free survival and was associated with significantly fewer adverse events compared to 5-FU plus leucovorin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.